Product packaging for Chikusetsusaponin L8(Cat. No.:)

Chikusetsusaponin L8

Cat. No.: B12321458
M. Wt: 771.0 g/mol
InChI Key: KWRQPASKWCJCPI-UHFFFAOYSA-N
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Description

Overview of Triterpenoid (B12794562) Saponins (B1172615) in Medicinal Plants

Triterpenoid saponins are a large and structurally diverse class of naturally occurring compounds found extensively throughout the plant kingdom. nih.gov They are glycosides, meaning their structure consists of two main parts: a non-sugar component, a 30-carbon triterpene aglycone (also called a sapogenin), and one or more sugar chains (glycones) attached to the aglycone. nih.gov The aglycone can have various skeletal structures, with the oleanane-type being one of the most common and widely studied. nih.gov

These compounds are synthesized in plants through the complex mevalonic acid pathway. nih.gov The biosynthesis involves key enzymes such as oxidosqualene cyclases, cytochrome P450 monooxygenases, and uridine (B1682114) diphosphate (B83284) glucuronosyltransferases, which contribute to the vast structural diversity seen in these molecules. nih.govacs.org This structural variety is a key reason for their wide range of pharmacological activities. nih.gov Historically, saponin-containing plants have been utilized in traditional medicine for various purposes, and modern research has investigated their potential anti-inflammatory, anti-tumor, and cytotoxic activities, among others. nih.govacs.org

Table 1: General Classification of Saponins

Basis of Classification Types Description
Aglycone (Sapogenin) Type Triterpenoid Saponins Aglycone is a 30-carbon triterpene skeleton.
Steroidal Saponins Aglycone is a 27-carbon steroidal skeleton. nih.gov
Alkaloidal Saponins Aglycone is a nitrogen-containing alkaloid structure. nih.gov
Number of Sugar Chains Monodesmosidic One sugar chain attached to the aglycone. nih.gov
Bidesmosidic Two sugar chains attached to the aglycone. nih.gov

Significance of Chikusetsusaponins in Panax Species and Related Genera

The genus Panax, which includes well-known medicinal plants like Korean ginseng (Panax ginseng) and American ginseng (Panax quinquefolium), is renowned for its rich content of saponins, commonly referred to as ginsenosides (B1230088). nih.gov While many ginseng species are known for their dammarane-type saponins, other species, particularly Panax japonicus (Japanese Chikusetsu-ninjin), are significant for their high concentration of oleanane-type saponins. nih.govnih.govmdpi.com This specific group of oleanane (B1240867) saponins found in P. japonicus are known as chikusetsusaponins.

The unique saponin (B1150181) profile of P. japonicus, rich in chikusetsusaponins, has led to its use as a substitute for ginseng roots in some traditional medicine practices. mdpi.com The chemical distinction between the saponins in P. ginseng and P. japonicus is significant enough that it can be used for differentiation. Research into the biological activities of the total chikusetsusaponin extracts from P. japonicus has indicated potential anti-obesity effects, which may be linked to the inhibition of pancreatic lipase (B570770) activity, thereby delaying dietary fat absorption. mdpi.com This has established the chikusetsusaponin family as a significant area of pharmacological interest within the Panax genus.

Table 2: Predominant Saponin Types in Select Panax Species

Species Common Name Predominant Saponin Type Key Examples
Panax ginseng Korean Ginseng Dammarane Ginsenosides Rb1, Rg1
Panax quinquefolium American Ginseng Dammarane Ginsenosides Rb1, Re
Panax notoginseng Notoginseng Dammarane Ginsenosides Rg1, Rb1
Panax japonicus Japanese Ginseng Oleanane Chikusetsusaponin IV, V

Academic Research Focus on Chikusetsusaponin L8

Specific academic research focusing exclusively on this compound is limited in publicly available scientific literature. The compound is cataloged in chemical databases, which provide its fundamental molecular and structural information.

Table 3: Chemical Data for this compound

Property Value
Molecular Formula C41H70O13
Monoisotopic Mass 770.4816 Da
InChIKey KWRQPASKWCJCPI-UHFFFAOYSA-N
Predicted XlogP 2.7

Data sourced from PubChem. nih.gov

While direct studies on this compound are not prominent, the broader academic focus has been on other, more abundant members of the chikusetsusaponin family, such as Chikusetsusaponin IVa and Chikusetsusaponin V. These related compounds have been isolated from Panax japonicus and other plants and have been the subject of numerous pharmacological studies. acs.orgmdpi.com

Research on Chikusetsusaponin IVa, for example, has explored its anti-inflammatory properties. Studies have shown it can reduce the expression of pro-inflammatory markers like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins in cell models. mdpi.com Similarly, Chikusetsusaponin V has been investigated for its potential to attenuate inflammatory responses and acute lung injury in preclinical models. This body of research on closely related chikusetsusaponins provides a valuable scientific context, highlighting the potential areas of interest for future investigation into less-studied members of this family, including this compound.

Table 4: Summary of Investigated Biological Activities for Related Chikusetsusaponins

Compound Biological Activity Investigated
Chikusetsusaponin III Inhibition of pancreatic lipase activity
Chikusetsusaponin IVa Anti-inflammatory effects mdpi.com, Inhibition of cancer cell growth, Regulation of blood glucose and lipids in diabetic models
Chikusetsusaponin V Anti-inflammatory effects, Attenuation of acute lung injury, Inhibition of pancreatic lipase activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H70O13 B12321458 Chikusetsusaponin L8

Properties

IUPAC Name

2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRQPASKWCJCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside F5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 - 190 °C
Record name Ginsenoside F5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Phytochemical Investigations and Occurrence of Chikusetsusaponin L8

Discovery and Initial Characterization of Chikusetsusaponin L8

The structural elucidation of this compound, like other ginsenosides (B1230088), would have relied on a combination of chromatographic and spectroscopic methods. Techniques such as High-Performance Liquid Chromatography (HPLC) are fundamental for the isolation and purification of individual saponin (B1150181) compounds from complex plant extracts. Following isolation, the definitive structure of this compound was likely determined using mass spectrometry (MS) to ascertain its molecular weight and fragmentation patterns, alongside Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR, 13C-NMR, and 2D-NMR experiments) to establish the connectivity of atoms and the stereochemistry of the molecule. These analytical methods are standard in the field of natural product chemistry for the unambiguous identification of new compounds.

Distribution of this compound in Plant Species and Tissues

This compound has been identified in several species within the Panax genus, with its presence and concentration varying between species and even different tissues of the same plant.

Presence in Panax ginseng

This compound has been reported as one of the numerous saponins (B1172615) isolated from Panax ginseng (Korean ginseng). nih.gov This species is renowned for its rich and diverse profile of ginsenosides, which are broadly classified into dammarane-type and oleanane-type saponins. The presence of this compound contributes to the complex chemical makeup of this well-known medicinal plant.

Characterization in Panax vietnamensis var. fuscidiscus (PVF) as a Distinguishing Saponin

A significant finding in the phytochemical study of Panax species is the characterization of this compound as a key distinguishing saponin in Panax vietnamensis var. fuscidiscus (PVF), also known as Lai Chau ginseng. vjol.info.vnresearchgate.net Chromatographic analyses have revealed that while PVF shares some common saponins with the closely related Panax vietnamensis (PV), the presence of this compound is a characteristic feature of PVF. vjol.info.vn This chemical distinction is crucial for the authentication and quality control of these two ginseng varieties, as they can be morphologically similar.

Comparative Phytochemistry with Other Saponins within Panax and Related Genera

The phytochemical comparison of this compound with other saponins highlights the chemical diversity within the Panax genus. Saponins in Panax are primarily categorized based on their aglycone structure into dammarane-type (including protopanaxadiol (B1677965) and protopanaxatriol (B1242838) subtypes), oleanane-type, and ocotillol-type. This compound belongs to the oleanane-type saponins.

Studies comparing the saponin profiles of Panax vietnamensis var. fuscidiscus and Panax vietnamensis have shown distinct differences. While both contain a variety of saponins, this compound, along with vina-ginsenoside R2 and notoginsenoside R4, are characteristic of PVF. vjol.info.vnresearchgate.net Conversely, other saponins like notoginsenoside Fa, quinquenoside R1, and pseudoginsenoside Rs1 are more specific to PV. vjol.info.vn

This variation in saponin content, including the presence or absence of this compound, underscores the importance of detailed phytochemical analysis for the proper identification and classification of Panax species and their varieties. The relative abundance of different saponin types can also vary significantly between species. For instance, some Panax species are rich in dammarane-type saponins, while others may have a higher proportion of oleanane-type saponins.

Below is an interactive data table summarizing the presence and distinguishing role of this compound and other selected saponins in different Panax varieties.

SaponinSaponin TypePresence in P. ginsengPresence in P. vietnamensisPresence in P. vietnamensis var. fuscidiscusDistinguishing Marker
This compound Oleanane (B1240867)YesNoYesFor P. vietnamensis var. fuscidiscus
Vina-ginsenoside R2DammaraneNoYesYesFor P. vietnamensis var. fuscidiscus
Notoginsenoside R4DammaraneNoNoYesFor P. vietnamensis var. fuscidiscus
Notoginsenoside FaDammaraneYesYesNoFor P. vietnamensis
Quinquenoside R1OleananeYesYesNoFor P. vietnamensis
Pseudoginsenoside Rs1DammaraneNoYesNoFor P. vietnamensis

Biosynthesis and Metabolic Pathways Relevant to Chikusetsusaponin L8

General Pathways for Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The biosynthesis of all triterpenoid saponins (B1172615) begins in the cytosol and follows a conserved initial pathway before branching into specialized routes that create skeletal diversity. nih.gov Saponins are synthesized via the isoprenoid pathway, with 2,3-oxidosqualene (B107256) serving as the key precursor for cyclization into various triterpenoid backbones. hueuni.edu.vn

Mevalonate (B85504) (MVA) Pathway as a Precursor Route

Triterpenoids, including the backbone of Chikusetsusaponin L8, are synthesized from the C5 building block isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net In the cytosol, IPP is predominantly supplied by the mevalonate (MVA) pathway. researchgate.netnih.gov The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase, which is a key rate-limiting step in the pathway.

Following a series of phosphorylations and a decarboxylation, mevalonate is converted to IPP. nih.gov Two IPP units and one DMAPP unit are subsequently condensed to form the C15 compound farnesyl pyrophosphate (FPP). Finally, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase to produce the linear 30-carbon precursor, squalene. nih.gov Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene, the final common precursor for both primary sterol and secondary triterpenoid metabolism. nih.gov

Cyclization of 2,3-Oxidosqualene by Oxidosqualene Cyclases (OSCs)

The cyclization of the linear 2,3-oxidosqualene is the first major diversifying step in triterpenoid biosynthesis and represents a critical branch point between the synthesis of essential sterols (like cycloartenol) and the vast array of triterpenoid saponins. nih.gov This reaction is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). researchgate.net

Plants possess multiple OSCs that produce a wide variety of triterpenoid skeletons. For oleanane-type saponins, the key enzyme is β-amyrin synthase (bAS), which catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic (five-ring) structure β-amyrin. hueuni.edu.vnnih.gov This forms the foundational backbone for a large number of saponins, including many chikusetsusaponins. nih.govoup.com In contrast, other OSCs like dammarenediol-II synthase lead to dammarane-type saponins, such as the ginsenosides (B1230088) also found in Panax species. nih.gov

Post-cyclization Modifications via Cytochrome P450 Monooxygenases (CYP450s) and Uridine (B1682114) Diphosphate Glycosyltransferases (UGTs)

Following the creation of the basic triterpenoid skeleton, the immense structural diversity of saponins is generated through a series of modifications, primarily oxidation and glycosylation. hueuni.edu.vnresearchgate.net These tailoring reactions are catalyzed by two large and versatile enzyme families: cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). researchgate.net

CYP450s are responsible for introducing hydroxyl groups (-OH) and other oxidative modifications at specific carbon positions on the triterpenoid backbone. researchgate.net For instance, the oxidation of β-amyrin at the C-28 position is a critical step in the formation of oleanolic acid, a common aglycone (the non-sugar part) of many saponins. nih.gov This oxidation is often catalyzed by CYP450s from the CYP716 family. nih.gov

Glycosylation, the attachment of sugar moieties, is the final key modification step and is catalyzed by UGTs. nih.gov This process significantly impacts the properties of the saponin, including its water solubility and biological activity. researchgate.netnih.gov UGTs transfer a sugar molecule from an activated donor, such as UDP-glucose, to a specific hydroxyl or carboxyl group on the aglycone or an existing sugar chain. researchgate.net The sequential action of multiple UGTs can build complex, branched sugar chains, leading to the vast diversity of saponin structures found in nature. nih.gov

Potential Biosynthetic Route of this compound

Based on the structures of closely related compounds like Chikusetsusaponin IVa, which is a major saponin in Panax japonicus, this compound is presumed to be an oleanane-type saponin. oup.com Its biosynthesis would therefore follow the pathway established for this class, starting from β-amyrin and involving specific CYP450 and UGT enzymes.

Analysis of Enzyme Systems Implicated in Closely Related Saponin Production

The biosynthetic pathway of oleanane-type saponins has been studied in several plants, providing a model for the synthesis of this compound.

Aglycone Formation : The pathway begins with the cyclization of 2,3-oxidosqualene to β-amyrin by the OSC enzyme β-amyrin synthase (bAS) .

Oxidation : The β-amyrin skeleton undergoes a series of oxidative modifications catalyzed by CYP450 enzymes. A key step is the oxidation of the C-28 methyl group to a carboxylic acid, converting β-amyrin into oleanolic acid . This reaction is typically catalyzed by a CYP716A subfamily enzyme . nih.gov Further hydroxylations at other positions can occur, catalyzed by different CYP450s, to generate a variety of sapogenins.

Glycosylation : The final steps involve the attachment of sugar chains to the oleanolic acid aglycone by UGTs. This is a sequential process:

A UGT attaches the first sugar, often a glucuronic acid molecule, to the C-3 hydroxyl group of oleanolic acid.

Subsequent UGTs add more sugars to this initial moiety, building out the sugar chain at the C-3 position.

Another set of UGTs is responsible for attaching a different sugar chain to the C-28 carboxyl group, forming a bidesmosidic saponin (saponins with two sugar chains).

Studies in Panax japonicus have identified numerous differentially expressed genes encoding CYP450s and UGTs during different growth stages, highlighting the complex enzymatic machinery available for generating saponin diversity. oup.com

Key Enzymes in Triterpenoid Saponin Biosynthesis

Genetic Regulation and Metabolic Engineering Prospects for this compound

The production of triterpenoid saponins is tightly regulated at the transcriptional level and is often influenced by developmental cues and environmental stimuli. nih.gov Phytohormones like jasmonic acid and its derivative, methyl jasmonate (MeJA), are known to be powerful elicitors that can significantly increase the expression of saponin biosynthetic genes and boost saponin accumulation. nih.govoup.com This regulation is mediated by various families of transcription factors, including WRKY, APETALA2/Ethylene Response Factor (AP2/ERF), and Basic Helix-Loop-Helix (bHLH), which bind to promoter regions of biosynthetic genes to activate their transcription. nih.gov

The potential for enhancing the production of this compound through metabolic engineering is significant. Several strategies could be employed:

Overexpression of Key Genes : Increasing the expression of rate-limiting enzymes in the plant itself, such as squalene synthase, β-amyrin synthase, or specific CYP450s and UGTs, could enhance the metabolic flux towards the target saponin. nih.gov

Transcription Factor Engineering : Overexpressing key regulatory transcription factors can simultaneously upregulate multiple genes in the pathway, leading to a coordinated increase in saponin production. nih.gov

Heterologous Production : A powerful approach involves transferring the entire biosynthetic pathway into a microbial host, such as Saccharomyces cerevisiae (yeast) or E. coli. uqac.ca This strategy allows for rapid, scalable, and controlled production in bioreactors, independent of agricultural constraints. This would involve identifying and introducing all the necessary genes—from the MVA pathway enhancements to the specific OSC, CYP450s, and UGTs—into the host organism. uqac.ca

These metabolic engineering approaches offer a promising path to overcoming the low yields often found in natural plant sources and ensuring a stable supply of valuable compounds like this compound for research and potential applications. uqac.ca

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies and Analog Design for Chikusetsusaponins

Elucidation of Key Structural Moieties Contributing to Bioactivity in Related Saponins (B1172615)

The bioactivity of oleanane-type saponins, the class to which chikusetsusaponins belong, is largely determined by the interplay of three key structural components: the pentacyclic triterpenoid (B12794562) aglycone, the nature and number of sugar chains, and the specific linkages of these sugar moieties to the aglycone. sinica.edu.tw

The Aglycone Core: The fundamental oleanane (B1240867) skeleton is a crucial determinant of bioactivity. Modifications to this core, such as the introduction of hydroxyl or carboxyl groups, can significantly impact the pharmacological profile. For instance, the presence of a carboxyl group at C-28 is a common feature in many bioactive oleanane saponins and is often essential for their activity. acs.org

Glycosylation Patterns: The sugar chains attached to the aglycone are critical for modulating the bioactivity and pharmacokinetic properties of saponins. The number of sugar chains classifies saponins as monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains). Bidesmosidic saponins, with sugar chains typically at C-3 and C-28, often exhibit different and sometimes more potent biological effects compared to their monodesmosidic counterparts. acs.org Research on oleanane-type saponins from Pulsatilla chinensis has highlighted that the oligosaccharide chain at C-28 is essential for their anti-ulcerative colitis activities. acs.org

Nature of Sugar Moieties: The type of sugar units within the oligosaccharide chains also plays a significant role. For example, studies on saponins from Akebia quinata have shown that a specific disaccharide moiety, α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl, at C-3 of the oleanane aglycone, leads to significantly higher cytotoxicity against cancer cell lines compared to other sugar combinations. jst.go.jp This suggests that the specific stereochemistry and linkage of the sugars are recognized by biological targets with a high degree of specificity.

The following table summarizes the impact of key structural moieties on the bioactivity of selected oleanane saponins, providing a framework for understanding the potential activity of Chikusetsusaponin L8.

Saponin (B1150181)/AglyconeKey Structural FeatureObserved BioactivityReference
Kalopanaxsaponin Aα-L-rhap-(1→2)-α-L-arap moiety at C-3High cytotoxicity against cancer cells jst.go.jp
Oleanolic AcidTriterpenoid aglyconeAnti-angiogenic, anti-tumor sinica.edu.tw
Ursolic AcidIsomer of Oleanolic AcidMore potent anti-angiogenic activity than Oleanolic Acid sinica.edu.tw
Pulsatilla SaponinsOligosaccharide chain at C-28Essential for anti-ulcerative colitis activity acs.org

Hypothesized Structural Determinants for this compound Bioactivity

While specific SAR studies on this compound are not extensively available, its bioactivity can be hypothesized based on its known structure and by drawing parallels with closely related and well-studied chikusetsusaponins, such as Chikusetsusaponin IVa and Chikusetsusaponin V.

Structure of this compound:

Aglycone: Oleanolic acid

Glycosylation at C-3: A sugar chain is present.

Glycosylation at C-28: A sugar chain is present.

Based on this structure, several hypotheses can be formulated regarding the determinants of its bioactivity:

The Oleanolic Acid Backbone: As the foundational aglycone, oleanolic acid itself possesses a range of biological activities, including anti-inflammatory and anti-tumor effects. sinica.edu.tw This core structure is the primary contributor to the fundamental pharmacological properties of this compound.

Bidesmosidic Nature: The presence of sugar chains at both the C-3 and C-28 positions classifies this compound as a bidesmosidic saponin. This dual glycosylation is often associated with enhanced bioactivity and modified solubility compared to monodesmosidic saponins. acs.org For instance, the C-28 sugar chain is often crucial for activities like anti-ulcerative colitis effects in other oleanane saponins. acs.org

Specific Sugar Moieties and Linkages: The precise composition and linkage of the sugar units at both C-3 and C-28 are expected to be critical for the specific bioactivity of this compound. As seen with Kalopanaxsaponin A, even subtle changes in the sugar chain can lead to dramatic differences in cytotoxicity. jst.go.jp The specific sugars in this compound will likely dictate its target specificity and potency.

A comparison with the structures and known activities of Chikusetsusaponin IVa and V can provide further insights:

CompoundAglyconeGlycosylation at C-3Glycosylation at C-28Known BioactivitiesReference
Chikusetsusaponin IVa Oleanolic acidGlucuronic acidGlucoseAnti-inflammatory, hepatoprotective, osteoprotective, anti-cancer medchemexpress.com
Chikusetsusaponin V Oleanolic acidGlucose-(1→2)-ArabinoseGlucoseAnti-inflammatory
This compound Oleanolic acidSpecific oligosaccharideSpecific oligosaccharideHypothesized based on structure

Given the structural similarities, it is plausible to hypothesize that this compound will exhibit anti-inflammatory and potentially anti-cancer properties, with the specific nature and potency of these activities being dictated by its unique glycosylation pattern.

Strategies for Rational Design and Modification of this compound Analogues

The rational design of this compound analogues aims to optimize its therapeutic properties, such as enhancing potency, improving selectivity, and modifying pharmacokinetic profiles. Several strategies can be employed, primarily focusing on the modification of the aglycone and the sugar moieties.

Modification of the Aglycone:

Introduction of Functional Groups: The introduction of new functional groups, such as halogens, nitrogen-containing groups, or small alkyl chains, onto the oleanolic acid skeleton can modulate lipophilicity and electronic properties, potentially leading to enhanced interactions with biological targets.

Modification of Existing Functional Groups: The carboxyl group at C-28 and the hydroxyl group at C-3 are prime targets for modification. Esterification or amidation of the C-28 carboxyl group can alter the molecule's polarity and its ability to form hydrogen bonds.

Modification of the Sugar Moieties:

Varying Sugar Units: Replacing the naturally occurring sugars with other monosaccharides, including rare sugars or amino sugars, can significantly impact bioactivity. sinica.edu.tw

Acylation and Deacylation: The addition or removal of acyl groups (e.g., acetyl, cinnamoyl) to the sugar residues can affect the compound's lipophilicity and, consequently, its cell permeability and bioactivity. sinica.edu.tw

Truncation or Extension of Sugar Chains: Systematically shortening or lengthening the oligosaccharide chains at C-3 and C-28 can help to identify the optimal chain length for a specific biological activity.

The following table outlines potential modification strategies and their expected impact on the properties of this compound analogues.

Modification StrategyTarget MoietyExpected Impact
Esterification/AmidationC-28 Carboxyl GroupAltered polarity, modified hydrogen bonding capacity
Introduction of Amino SugarsC-3 or C-28 Sugar ChainPotentially enhanced bioactivity, altered target interactions
Acylation of SugarsC-3 or C-28 Sugar ChainIncreased lipophilicity, improved cell permeability
Glycosidic Linkage IsomerizationC-3 or C-28 Sugar ChainConformational changes, altered target binding

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) for Saponins

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for accelerating the drug discovery process for saponins. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Key Steps in QSAR Modeling for Saponins:

Data Set Compilation: A dataset of saponins with known chemical structures and experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each saponin. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and lipophilic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For oleanane-type saponins, relevant descriptors in QSAR studies often include:

Topological descriptors: Describing the connectivity of atoms.

Quantum chemical descriptors: Related to the electronic properties of the molecule.

3D descriptors: Reflecting the shape and steric properties of the molecule.

QSAR models can be used to:

Predict the bioactivity of novel, untested saponin analogues.

Identify the most important structural features for a particular biological activity.

Guide the rational design of new saponins with improved properties.

In the context of this compound, a QSAR model could be developed using a series of its rationally designed analogues. This would enable the prediction of their bioactivity before undertaking costly and time-consuming chemical synthesis and biological testing, thereby streamlining the process of identifying lead compounds with enhanced therapeutic potential.

Analytical Methodologies for Chikusetsusaponin L8 Research

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental for resolving mixtures and isolating individual compounds like Chikusetsusaponin L8 from complex plant extracts or biological fluids.

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity, making it ideal for the complex separation of saponins (B1172615). UPLC systems utilize smaller particle size stationary phases and operate at higher pressures, enabling more efficient separations vjol.info.vnnih.govnih.govmdpi.commdpi.comchromatographyonline.comnih.gov.

For instance, UPLC coupled with mass spectrometry has been employed to profile saponins in Panax species, with this compound identified at a retention time (RT) of 34.33 minutes using an EclipsePlus C18 RRHD column and a mobile phase of acetonitrile (B52724) and water containing 0.1% formic acid vjol.info.vn. Similarly, UPLC-MS/MS methods have been developed for the quantification of related saponins, such as Chikusetsusaponin IVa, in biological matrices, demonstrating the technique's utility for sensitive detection nih.govnih.govmdpi.com. UPLC is also instrumental in differentiating plant species based on their unique saponin (B1150181) profiles, contributing to quality control and authentication vjol.info.vnnih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) remains a cornerstone in the analysis of natural products. It provides robust separation capabilities for compounds like saponins, allowing for their detection and quantification. HPLC methods for saponins often employ reversed-phase columns, such as C18 or specialized phases, with mobile phases typically consisting of water and organic solvents (e.g., acetonitrile or methanol) often acidified with formic or phosphoric acid nih.gov.

For example, an HPLC method using an Inertsil ODS-sp column with a mobile phase mixture of acetonitrile and 0.2% phosphoric acid solution (35:65) has been reported for the determination of Chikusetsusaponin IVa, a related saponin, in plant materials nih.gov. Aminopropyl (NH2) bonded phases, classified under USP L8, are also utilized in HPLC, particularly for the analysis of sugars and other polar compounds, which can be relevant in the broader context of saponin glycoside analysis glsciencesinc.comrestek.comebay.com.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS), often coupled with chromatographic separation, is indispensable for identifying and quantifying compounds like this compound by providing information on their mass-to-charge ratio (m/z) and fragmentation patterns.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Saponin Profiling

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution mass spectrometry technique widely used for the profiling and identification of compounds in complex mixtures. QTOF-MS instruments provide accurate mass measurements, which are crucial for determining elemental compositions and confirming the identity of known compounds or proposing structures for unknown ones vjol.info.vnnih.govacs.orgnih.govresearchgate.net.

In saponin research, UPLC-QTOF-MS is frequently employed to generate detailed chromatograms and mass spectra, allowing for the characterization of various saponins, including this compound, within plant extracts vjol.info.vnnih.gov. This technique aids in distinguishing between different plant species based on their unique saponin signatures and in identifying characteristic fragments that aid in structural elucidation vjol.info.vnnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Quantification

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of polar and semi-polar compounds like saponins. ESI-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, is a highly sensitive and selective method for the quantitative analysis of specific compounds in complex matrices nih.govnih.govmdpi.compsu.eduresearchgate.netchromatographyonline.com.

Studies have utilized ESI-MS/MS for the precise quantification of saponins, such as Chikusetsusaponin IVa, in plasma samples for pharmacokinetic assessments nih.gov. The technique involves monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix and enables accurate quantitation even at low concentrations nih.govnih.govmdpi.comresearchgate.net.

Orbitrap Mass Spectrometry for Comprehensive Metabolite Analysis

Orbitrap mass spectrometry is renowned for its exceptional mass resolution and accuracy, enabling comprehensive metabolite profiling and precise compound identification. Orbitrap analyzers can achieve very high resolutions (up to 1,000,000 FWHM) and sub-ppm mass accuracy, facilitating the detection and characterization of a vast number of compounds in a single analysis thermofisher.comthermofisher.com.

This technology is invaluable for untargeted metabolomic studies, where the goal is to identify and quantify as many metabolites as possible within a sample. UHPLC coupled with Orbitrap MS (UHPLC-Q-Orbitrap-MS) has been applied to analyze complex traditional Chinese medicine formulations, identifying numerous compounds and providing detailed chemical profiles mdpi.comchromatographyonline.com. Its high-resolution accurate-mass (HRAM) capabilities allow for confident identification and characterization of saponins like this compound within complex mixtures mdpi.comthermofisher.com.

Data Tables

Table 1: Chromatographic Separation Methods for Saponin Analysis

Column TypeMobile Phase CompositionFlow Rate (mL/min)Retention Time (this compound)ApplicationReference
EclipsePlus C18 RRHDAcetonitrile / Water (0.1% formic acid)0.334.33 minSaponin profiling, species differentiation vjol.info.vn
Inertsil ODS-spAcetonitrile / 0.2% Phosphoric acid solution (35:65)1.0Not specifiedDetermination of Chikusetsusaponin IVa nih.gov
Waters Symmetry C18Methanol / Water (0.05% formic acid) (55:45)0.4Not specifiedQuantification of Chikusetsusaponin IVa in plasma nih.gov
Restek Amino (USP L8)Not specified (Normal Phase/HILIC)Not specifiedNot specifiedSugar analysis, general polar compound analysis restek.comebay.com
ACQUITY UPLC BEH C18Acetonitrile / Water (0.1% formic acid)0.4Not specifiedMetabolite profiling, compound identification acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry and natural product research for the definitive elucidation of molecular structures numberanalytics.comsolubilityofthings.commdpi.com. This technique provides detailed information regarding the connectivity of atoms, the types of functional groups present, and the three-dimensional arrangement of molecules numberanalytics.comsolubilityofthings.com. For complex compounds such as saponins, including this compound, a combination of 1D and 2D NMR experiments is typically employed.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): This technique reveals the chemical environment of hydrogen atoms within a molecule. It provides information on the number of different types of protons, their relative abundance (integration), and their neighboring protons (multiplicity), which helps in deducing structural fragments solubilityofthings.commdpi.com.

¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule, indicating the number of distinct carbon atoms and their chemical environments solubilityofthings.commdpi.com.

2D NMR Spectroscopy: To establish definitive structural assignments and confirm connectivity, various 2D NMR experiments are crucial. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other through chemical bonds solubilityofthings.commdpi.com.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): Correlates protons directly attached to carbons, linking ¹H and ¹³C signals solubilityofthings.commdpi.comhmdb.cahmdb.ca.

This compound, with a molecular formula of C41H70O13 uni.lu, is a complex molecule whose structure has been determined using these advanced NMR techniques, often in conjunction with mass spectrometry researchgate.net. The structural elucidation of related dammarane-type tetraglycosides, for instance, has extensively utilized ¹H, ¹³C, COSY, HSQC, TOCSY, HMBC, and NOESY NMR experiments, underscoring the comprehensive approach required for such compounds researchgate.net. Computational NMR analysis can also serve as a valuable tool to support and validate experimental findings in structural elucidation nih.gov.

Development and Validation of Standardized Analytical Methods for this compound

The development and validation of standardized analytical methods are paramount for the reliable quantification, quality control, and comparative analysis of this compound in various matrices labmanager.comyoutube.comresearchgate.netnih.govchemrj.org. These methods ensure that the data generated is accurate, reproducible, and suitable for its intended purpose, adhering to regulatory guidelines labmanager.comyoutube.comchemrj.org.

Key Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques employed for the analysis of this compound and related saponins chemrj.orgvjol.info.vnnih.govresearchgate.netnih.govmdpi.com.

HPLC: This technique is widely used for the separation and quantification of saponins, including ginsenosides (B1230088) and other related compounds nih.govworldscientific.com. It allows for the resolution of complex mixtures and the determination of individual compound concentrations.

LC-MS/MS: This hyphenated technique offers enhanced sensitivity, specificity, and speed for the identification and quantification of analytes vjol.info.vnnih.govresearchgate.netmdpi.com. A Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-ToF-MS) method has been developed to differentiate ginseng varieties based on their saponin profiles, where this compound was identified as a characteristic marker vjol.info.vn. Furthermore, UPLC-MS/MS methods have been successfully established and validated for the quantification of related saponins, such as chikusetsusaponin IVa in biological matrices nih.gov.

Method Validation Parameters: The validation of analytical methods involves assessing several critical performance characteristics to ensure reliability labmanager.comchemrj.org. These typically include:

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range labmanager.comchemrj.orgnih.gov.

Accuracy: The closeness of agreement between the test result and the accepted true or reference value labmanager.comchemrj.orgnih.gov.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample labmanager.comchemrj.orgnih.gov. This includes repeatability and intermediate precision.

Specificity: The ability of the method to measure the analyte of interest accurately in the presence of other components that may be expected to be present labmanager.comchemrj.org.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively labmanager.comchemrj.orgresearchgate.net.

Research Findings and Standardization: Studies have demonstrated the application of these validated methods for characterizing natural products. For instance, a UPLC-ToF-MS analysis identified and quantified various saponins, including this compound, in different ginseng varieties, highlighting its role as a distinguishing marker vjol.info.vn. Method validation for related saponins, such as chikusetsusaponin IVa, has shown excellent linearity (r > 0.99) and high recovery rates (>92.5%), indicating robust analytical performance nih.gov. The standardization of analytical methods is crucial for harmonizing approaches across different laboratories and pharmacopeias, ensuring consistent quality evaluation of herbal substances nih.govlibretexts.org.

Data Tables:

Table 1: UPLC-ToF-MS Retention Times of Key Saponins in Ginseng Varieties This table, derived from a study differentiating ginseng types, highlights the retention behavior of this compound alongside other significant saponins.

Compound NameIdentifierRetention Time (min)Significance in Differentiating Ginseng Varieties
Vina-ginsenoside R2929.38Characterized for Panax vietnamensis var. fuscidiscus (PVF)
This compound1034.33Characterized for PVF
Notoginsenoside R41236.37Characterized for PVF
Notoginsenoside Fa1337.16Specialized for Panax vietnamensis (PV)
Notoginsenoside Q1541.15Found in PVF chromatogram
Quinquenoside R11643.13Specialized for PV
Notoginsenoside Fc1744.37Found in PVF chromatogram
Pseudoginsenoside Rs11950.05Specialized for PV

Data adapted from Search Result vjol.info.vn.

Table 2: Illustrative Method Validation Parameters for Saponin Analysis (Example: Chikusetsusaponin IVa) This table presents typical validation parameters achieved for a related saponin, Chikusetsusaponin IVa, using UPLC-MS/MS, demonstrating the rigorous standards applied in analytical method development.

Validation ParameterResult for Chikusetsusaponin IVaNotes
Linearity (Correlation Coefficient, r)> 0.99Demonstrated over the concentration range of 0.5–1000 ng/mL.
Recovery> 92.5%Indicates efficient extraction and detection of the analyte.
Matrix EffectNo severe effectSuggests minimal interference from other components in the sample matrix.
Limit of Detection (LOD)Not specified
Limit of Quantitation (LOQ)Not specified
Precision (Relative Standard Deviation, RSD)Not explicitly statedImplied by the successful validation process, indicating reproducibility.

Data adapted from Search Result nih.gov. Note: These specific parameters are for Chikusetsusaponin IVa, illustrating typical validation outcomes for saponin analysis.

Compound List:

this compound

Chikusetsusaponin IVa

Chikusetsusaponin V

Ginsenoside F5

Ginsenoside Ia

Ginsenoside Rh1 (20 R)

Ginsenoside Rh1 (20 S)

Ginsenoside F1

PPT

Vina-ginsenoside R1

Oleanane-type ginsenosides (Ginsenoside Ro)

Vinaginsenoside R3

Quinquenoside IV

Notoginsenoside G

Quinquenosides L1, L2, L8, L11, L3, L7, L9, L16

Gypenosides LXIX, LXXI

Majoroside-F1

Notoginsenosides A, B, C, D, E, F, G, H, I, J, K, L, M, N, O, P, Q, R, S, T, U, V, W, X, Y, Z

Achyranthes root saponins

Achyranthosides B, C, D, E, G

Sulfachyranthosides B, D

Betavulgarosides II, IV

Vina-ginsenoside R2

Notoginsenoside R4

Notoginsenoside Fa

Notoginsenoside Q

Quinquenoside R1

Notoginsenoside Fc

Pseudoginsenoside Rs1

Ginsenoside Rg1

Ginsenoside Re

Ginsenoside Rf

Ginsenoside Rb1

Ginsenoside Rc

Ginsenoside Rb2

Ginsenoside Rd

Majonoside R1

Majonoside R2

Arsenicins A–D

Oleanolic Acid

Preclinical Research Models and Experimental Methodologies for Saponin Evaluation

In Vitro Cellular Models

In vitro models are essential for the preliminary assessment of the biological activity of chemical compounds at the cellular level. These models allow for the controlled investigation of mechanisms of action, such as cytotoxicity, anti-inflammatory effects, and neuroprotection.

Cancer Cell Lines for Proliferation and Apoptosis Studies

Standard cancer cell lines, including HL-60 (human promyelocytic leukemia), HCT116 (human colon cancer), SK-Hep-1 and HepG2 (human liver cancer), and HEC1B (human endometrial cancer), are widely used to screen compounds for their potential to inhibit cancer cell growth and induce programmed cell death (apoptosis). However, there is no available scientific literature that documents the use of these, or any other cancer cell lines, to evaluate the effects on proliferation and apoptosis of Chikusetsusaponin L8.

Immune and Inflammatory Cell Lines

To investigate the immunomodulatory and anti-inflammatory potential of saponins (B1172615), cell lines such as THP-1 (human monocytic cells, often differentiated into macrophages) and RAW 264.7 (mouse macrophages) are commonly employed. These models are used to study the effects of compounds on the production of inflammatory mediators. At present, no studies have been published detailing the evaluation of this compound in these or other immune and inflammatory cell lines.

Neuronal Cell Models for Neuroprotection Studies

Neuronal cell models, such as PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma), are instrumental in assessing the neuroprotective properties of chemical compounds against various neurotoxic insults. A review of the current scientific literature indicates a lack of research into the neuroprotective effects of this compound using these or any other neuronal cell models.

In Vivo Animal Models for Systemic Activity Assessment

Immunosuppressed Models for Immunomodulation

Immunosuppressed animal models are utilized to evaluate the potential of a compound to modulate the immune system, particularly its ability to restore or enhance immune function. There are currently no published studies that have investigated the immunomodulatory effects of this compound in in vivo immunosuppressed models.

Molecular and Cellular Biology Techniques:Methodologies such as cell viability assays, apoptosis detection, gene and protein expression analysis, and flow cytometry have not been specifically applied to elucidate the mechanisms of this compound in the available literature.

To adhere strictly to the instructions of focusing solely on this compound and populating the detailed outline with accurate, referenced findings, it is not possible to generate the requested article at this time. Fulfilling the request would require speculating or misattributing findings from related but distinct saponins, which would compromise the scientific accuracy of the content.

Lack of Preclinical Research Data for this compound on Specific Signaling Pathways

Following a comprehensive review of available scientific literature, it has been determined that there is no specific preclinical research data on the functional assays for this compound concerning the activation of the NF-κB and MAPK phosphorylation pathways. Extensive searches have not yielded any studies detailing the experimental methodologies or research findings related to the effects of this compound on these particular cellular signaling cascades.

The current body of scientific evidence focuses on other related compounds, such as Chikusetsusaponin IVa and Chikusetsusaponin V, and their interactions with inflammatory pathways. However, due to the strict focus of this article on this compound, the findings related to these other saponins cannot be substituted or extrapolated.

Therefore, the section on "Functional Assays for Specific Pathway Activation (e.g., NF-κB, MAPK phosphorylation)" for this compound cannot be completed at this time. Further research is required to elucidate the specific biological activities of this compound and its potential effects on key signaling pathways involved in cellular processes.

Derivatives, Biotransformation, and Synthetic Approaches of Chikusetsusaponins

Semi-synthetic Modifications and Derivative Synthesis

Semi-synthetic modifications involve altering the structure of a natural product using chemical reactions to create derivatives with potentially enhanced or altered biological activities. For chikusetsusaponins, common modifications include esterification of carboxylic acid groups and alterations to sugar moieties.

Research on Chikusetsusaponin IVa butyl ester and its analogues provides a model for such modifications thieme-connect.comthieme-connect.comresearchgate.net. For instance, the carboxylic acid group at the C-28 position of Chikusetsusaponin IVa can be esterified with various alkyl chains, such as methyl, ethyl, or butyl groups. This process typically involves reacting the saponin (B1150181) with the corresponding alkyl halide (e.g., butyl iodide) in the presence of a base like potassium bicarbonate in a solvent such as N,N-dimethylformamide thieme-connect.comthieme-connect.com. These esterified derivatives, like Chikusetsusaponin IVa butyl ester, have been synthesized to investigate their impact on biological activities, such as antitumor effects thieme-connect.comresearchgate.net.

The synthesis of Chikusetsusaponin IVa butyl ester itself involves several steps, starting from a precursor that is selectively oxidized and then esterified thieme-connect.com. For example, a key step in one reported synthesis involved the esterification of a carboxylic acid group with butyl iodide to yield the butyl ester thieme-connect.com. Similarly, ethyl esters can be prepared using ethyl iodide thieme-connect.comthieme-connect.com.

Biotransformation and Enzymatic Modifications by Microorganisms or Enzymes

Biotransformation utilizes microorganisms or isolated enzymes to modify natural products. This approach offers high specificity and can lead to novel compounds that are difficult to synthesize chemically. For saponins (B1172615) like chikusetsusaponins, enzymatic hydrolysis or modification of glycosidic linkages or ester groups are common biotransformation strategies.

While specific biotransformation studies for Chikusetsusaponin L8 are not detailed in the provided search results, research on other ginsenosides (B1230088) and saponins indicates the potential for such modifications. For example, microbial glycosidases can hydrolyze sugar moieties from ginsenosides, leading to less polar and potentially more absorbable metabolites nih.gov. Enzymes like lipases, peroxidases, and lyases can also be employed for the functionalization of complex molecules, improving their properties nih.govresearchgate.net. If this compound possesses specific ester or glycosidic linkages, enzymes could be utilized to selectively cleave or modify these groups, yielding new derivatives.

Potential for Total Synthesis Strategies for Complex Saponin Structures

The total synthesis of complex triterpene saponins, including those in the chikusetsusaponin family, presents significant challenges due to their intricate stereochemistry, multiple chiral centers, and diverse functional groups. Strategies for total synthesis typically involve convergent or linear approaches, building the complex aglycone and sugar moieties separately before coupling them.

While a total synthesis of this compound (Ginsenoside F5) is not explicitly detailed in the provided search results, the general principles of total synthesis for complex natural products are well-established nih.govpsu.eduillinois.eduamazon.desioc-journal.cn. These strategies often rely on developing highly selective reactions, efficient protecting group chemistries, and robust coupling methods. For saponins, this would involve the stereoselective construction of the pentacyclic triterpene skeleton and the regioselective attachment of various sugar units. The synthesis of Chikusetsusaponin IVa butyl ester, as described in section 8.1, represents a semi-synthetic approach that builds upon a naturally derived or synthesized aglycone, showcasing the complexity involved in assembling such molecules thieme-connect.comthieme-connect.com. Developing a total synthesis for a compound like this compound would likely require overcoming significant hurdles in stereocontrol and glycosylation.

Future Research Directions and Translational Perspectives for Chikusetsusaponin L8

Comprehensive Biological Activity Profiling of Chikusetsusaponin L8

While related compounds like Chikusetsusaponin IVa are known to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, the specific bioactivity profile of this compound is not yet well-defined. nih.gov A crucial future direction is the systematic and comprehensive screening of its biological effects. High-throughput screening (HTS) assays can be employed to rapidly assess its activity across a wide range of biological targets, including enzymes, receptors, and ion channels.

Further investigation should extend to various cell-based and preclinical models to explore activities that are commonly associated with triterpenoid (B12794562) saponins (B1172615) but have not been confirmed for this compound. This systematic profiling will be the foundational step for prioritizing subsequent mechanistic and translational studies.

Table 1: Proposed Areas for Biological Activity Screening of this compound

Therapeutic Area Specific Activity to Investigate Rationale based on Related Saponins
Oncology Cytotoxicity against diverse cancer cell lines (e.g., breast, lung, colon) Saponins are known to exhibit cytotoxic and anti-tumor effects. nih.gov
Inflammation Inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-6, iNOS, COX-2) Chikusetsusaponin IVa and V show potent anti-inflammatory effects. nih.govnih.gov
Immunology Modulation of immune cell function (e.g., macrophages, T-cells) Saponins can act as adjuvants and immunomodulators.
Infectious Disease Antiviral and antimicrobial activity against a panel of pathogens Many plant-derived saponins exhibit antimicrobial properties.

| Metabolic Disease | Effects on glucose uptake, lipid accumulation, and related pathways | Saponins have been investigated for their potential in managing metabolic disorders. |

In-depth Elucidation of Specific Molecular Targets and Signaling Networks for this compound

Identifying the precise molecular targets and the signaling pathways modulated by this compound is paramount for understanding its mechanism of action. Research on related saponins has shown that they can influence key signaling cascades such as NF-κB, MAPK, and PI3K/Akt. nih.govnih.gov Future research should focus on determining if this compound engages these or other novel pathways.

Modern chemical biology approaches, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), can be utilized to directly identify protein binding partners. Validating these interactions and mapping the downstream consequences on signaling networks will provide a clear picture of how this compound exerts its biological effects. nih.gov This knowledge is essential for target-driven drug development and for identifying potential biomarkers for its activity.

Investigation of Synergistic Effects with Established Therapeutic Agents

A powerful strategy in modern therapeutics is the use of combination therapies to enhance efficacy and overcome drug resistance. Future studies should systematically investigate the potential synergistic effects of this compound when combined with established therapeutic agents, particularly in the context of oncology. For instance, combining it with standard chemotherapeutic drugs could potentially lower the required dosage of the toxic agent, thereby reducing side effects.

Checkerboard assays can be employed to systematically test various combinations and concentrations to identify synergistic, additive, or antagonistic interactions. Mechanistic studies should then follow to understand the molecular basis of any observed synergy, such as the simultaneous targeting of complementary survival pathways in cancer cells.

Advanced Delivery Systems for Enhancing Bioavailability and Efficacy

Like many natural products, saponins often face challenges of poor aqueous solubility and low oral bioavailability, which can limit their therapeutic application. nih.govnih.gov A critical area of future research is the development of advanced drug delivery systems to overcome these pharmacokinetic hurdles for this compound.

Novel formulation strategies such as liposomes, nanoparticles, nanoemulsions, and solid lipid nanoparticles (SLNs) can encapsulate the compound, improving its solubility, stability, and absorption. These carrier systems can also be engineered for targeted delivery to specific tissues, such as tumors, which would maximize therapeutic efficacy while minimizing systemic exposure and potential toxicity. mdpi.com

Table 2: Potential Advanced Delivery Systems for this compound

Delivery System Potential Advantages Key Research Objective
Liposomes Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs. Optimize lipid composition for maximum drug loading and stability.
Polymeric Nanoparticles High stability; allows for controlled release and surface modification for targeting. Develop targeted nanoparticles to enhance accumulation at the site of action.
Nanoemulsions Increases solubility and absorption of lipophilic compounds. nih.gov Evaluate the in vivo pharmacokinetic profile of nanoemulsion formulations.

| Phytosomes | Forms a lipid-compatible complex to improve absorption and bioavailability. | Assess the enhancement of oral bioavailability compared to the free compound. |

Application of Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of the cellular and systemic effects of this compound, the application of "omics" technologies is indispensable. nih.govnih.gov These high-throughput methods provide a comprehensive, unbiased view of the molecular changes induced by the compound.

Transcriptomics (RNA-Seq): Can reveal the full spectrum of gene expression changes in cells treated with this compound, helping to identify affected pathways and upstream regulatory mechanisms. mdpi.com

Proteomics: Will identify alterations in protein expression and post-translational modifications, offering insights into the functional consequences of gene expression changes and identifying direct protein targets. mdpi.com

Metabolomics: Can map the changes in cellular metabolism, which is crucial for understanding the compound's effects on cellular energy and biosynthesis, particularly in cancer or metabolic diseases. mdpi.com

Integrating data from these different omics layers will enable the construction of detailed molecular networks, providing a systems-level perspective of the compound's mechanism of action and facilitating the discovery of novel biomarkers and therapeutic applications. mdpi.com

Biosynthetic Pathway Elucidation and Engineering for Sustainable Production and Diversification

The natural abundance of this compound in plants may be low, making extraction an unsustainable method for large-scale production. A key future direction is to elucidate its complete biosynthetic pathway. researchgate.net This involves identifying and characterizing all the enzymes responsible for its synthesis, from the initial triterpenoid precursor, 2,3-oxidosqualene (B107256), through various modifications by enzymes like cytochrome P450s and UDP-glycosyltransferases (UGTs). nih.gov

Once the pathway is understood, metabolic engineering and synthetic biology techniques can be used to reconstruct it in a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana. nih.govresearchgate.net This approach offers a sustainable and scalable platform for producing this compound. Furthermore, this engineered system would allow for the creation of novel analogs with potentially improved activity or properties through "pathway engineering," where enzymes can be modified or swapped to generate structural diversity. frontiersin.orgrsc.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural identification and purity validation of Chikusetsusaponin L8 in experimental settings?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for preliminary purity assessment (≥98% purity threshold). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) for molecular weight verification. For novel derivatives, include X-ray crystallography or comparative analysis with authentic standards .

Q. How can researchers design in vitro assays to evaluate the anti-inflammatory mechanisms of this compound?

  • Methodological Answer : Utilize LPS-stimulated THP-1 macrophages to measure cytokine production (IL-1β, IL-6, TNF-α) via ELISA. Assess NF-κB and MAPK pathway inhibition through western blotting for phosphorylated ERK, JNK, and p38 proteins. Include dose-response curves (e.g., 10–200 μM) and validate specificity using pathway-specific inhibitors .

Q. What standardized protocols exist for assessing this compound’s anticoagulant activity?

  • Methodological Answer : Conduct coagulation assays on human plasma, measuring recalcification time, prothrombin time (PT), and activated partial thromboplastin time (aPTT). Use synthetic thrombin substrates (e.g., S2238) to quantify enzymatic inhibition. Report inhibitory constants (e.g., competitive inhibition with Ki values) and validate via thrombin-induced fibrinogen clotting assays .

Advanced Research Questions

Q. How can transcriptomic and metabolomic integration resolve this compound’s multi-target effects in metabolic disorders?

  • Methodological Answer : Perform RNA-sequencing on target tissues (e.g., liver or adipose) from high-fat-diet animal models, coupled with UHPLC-Q-TOF metabolomics. Use pathway enrichment analysis (KEGG, GO) to identify overlapping nodes (e.g., AMPK signaling). Validate via siRNA knockdown of key genes (e.g., PRKAA1) and correlate with metabolite shifts (e.g., acyl-carnitines) .

Q. What experimental strategies address contradictory data on this compound’s pro-apoptotic vs. anti-proliferative effects in cell models?

  • Methodological Answer : Conduct comparative studies across cell lines (e.g., BPH-1 vs. cancer cells) with synchronized cell cycle stages. Use flow cytometry for apoptosis (Annexin V/PI) and cell cycle analysis (propidium iodide). Validate dose-dependent effects (e.g., 25–50 μM) and cross-check with cyclin/CDK expression (western blotting). Address discrepancies by controlling for cell-type-specific receptor expression .

Q. How can Taguchi orthogonal arrays optimize this compound extraction parameters for reproducibility?

  • Methodological Answer : Design an L8 orthogonal array to test factors like solvent polarity (ethanol/water ratios), temperature (40–80°C), and extraction time (2–8 hours). Use ANOVA to identify significant variables (e.g., solvent composition contributes 65% variance). Validate optimized conditions via triplicate runs and compare yield/purity with traditional methods .

Q. What statistical frameworks are critical for validating this compound’s synergistic effects in combinatorial therapies?

  • Methodological Answer : Apply Chou-Talalay synergy analysis (Combination Index) for co-administered agents (e.g., metformin or lablabosides). Use network pharmacology to map shared targets (e.g., Venn analysis of 292 saponin targets vs. disease-specific databases). Confirm synergy via isobolograms and dose-reduction indices in vivo .

Q. How should researchers mitigate batch-to-batch variability in this compound sourcing for preclinical studies?

  • Methodological Answer : Implement quality control protocols: (1) Certificate of Analysis (CoA) verification for ≥95% purity via HPLC; (2) NMR fingerprinting to detect isomer contaminants; (3) biological standardization using a reference anti-inflammatory assay (IC50 ± 10% tolerance) .

Methodological Best Practices

  • Data Contradiction Analysis : Compare experimental conditions (e.g., cell passage number, serum starvation protocols) across conflicting studies. Use Bland-Altman plots to assess systematic biases .
  • Ethical Reproducibility : Adhere to ARRIVE guidelines for animal studies. Publish raw datasets (RNA-seq FASTQ files, metabolomic mzML) in public repositories (e.g., NCBI GEO, MetaboLights) .

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